BAN ORL 24 is a synthetic antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. [, , ] The NOP receptor, a member of the G protein-coupled receptor (GPCR) family, is involved in various physiological processes, including pain modulation, stress response, and reward pathways. [, ] As an antagonist, BAN ORL 24 binds to the NOP receptor and blocks the binding of its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ). This action disrupts the normal signaling cascade initiated by N/OFQ, potentially influencing the downstream effects associated with NOP receptor activation.
BAN ORL 24 acts as an antagonist at the NOP receptor, blocking the binding of N/OFQ. [, , ] This action prevents the activation of G proteins coupled to the receptor, which typically inhibit the release of neurotransmitters such as dopamine and serotonin. By blocking N/OFQ signaling, BAN ORL 24 may indirectly increase the availability of these neurotransmitters in specific brain regions, contributing to its potential antidepressant-like effects.
The provided papers primarily focus on investigating the antidepressant-like potential of BAN ORL 24 in pre-clinical models. [, , , , ] These studies explore the behavioral effects of BAN ORL 24 in animal models of depression and aim to elucidate the underlying neurochemical mechanisms involved.
For instance, one study examined the effect of BAN ORL 24 on the catecholaminergic system, which plays a crucial role in mood regulation. [, ] The research investigated whether the potential antidepressant-like action of BAN ORL 24 involves modulation of dopamine and norepinephrine release in specific brain areas associated with depression.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: